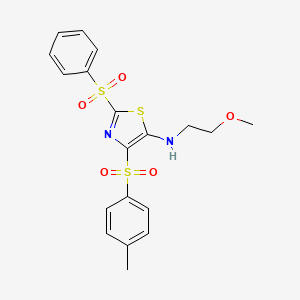
2-amino-3-(4-ethylbenzoyl)-N-(3-fluorophenyl)indolizine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(4-ethylbenzoyl)-N-(3-fluorophenyl)indolizine-1-carboxamide (AEFI-1) is a novel synthetic small molecule that has been the focus of much scientific research in recent years. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. AEFI-1 has been studied in both in vitro and in vivo systems, and has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition to its anti-inflammatory effects, AEFI-1 has also been found to possess anti-cancer properties, with potential applications in the treatment of various types of cancers.
作用机制
The mechanism of action of 2-amino-3-(4-ethylbenzoyl)-N-(3-fluorophenyl)indolizine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and the inhibition of these enzymes by this compound is thought to be responsible for its anti-inflammatory effects. In addition, this compound has also been found to inhibit the growth of cancer cells, suggesting that it may have anti-cancer properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in both in vitro and in vivo systems. In vitro studies have demonstrated that this compound is a potent inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes involved in the production of inflammatory mediators. In addition, this compound has also been found to possess anti-cancer properties, with potential applications in the treatment of various types of cancers. In vivo studies have demonstrated that this compound is capable of reducing inflammation and pain in animal models, as well as inhibiting the growth of cancer cells.
实验室实验的优点和局限性
The advantages of using 2-amino-3-(4-ethylbenzoyl)-N-(3-fluorophenyl)indolizine-1-carboxamide in laboratory experiments include its high potency, low toxicity, and wide range of biological activities. This compound has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes involved in the production of inflammatory mediators. In addition, this compound has also been found to possess anti-cancer properties, with potential applications in the treatment of various types of cancers. However, there are some limitations to using this compound in laboratory experiments, including its high cost and the difficulty in obtaining the compound in large quantities.
未来方向
The potential applications of 2-amino-3-(4-ethylbenzoyl)-N-(3-fluorophenyl)indolizine-1-carboxamide are vast, and there are many areas of research that could be explored in the future. These include further investigation into its anti-inflammatory and anti-cancer properties, as well as its potential applications in the treatment of various types of diseases. In addition, further research could also be conducted into the mechanisms of action of this compound, in order to gain a better understanding of how the compound works. Finally, further research could also be conducted into the synthesis of this compound, in order to improve the efficiency and yield of the synthesis process.
合成方法
2-amino-3-(4-ethylbenzoyl)-N-(3-fluorophenyl)indolizine-1-carboxamide can be synthesized from a variety of starting materials, including 4-ethylbenzoyl chloride, 3-fluorophenylacetic acid, and indolizine-1-carboxamide. The synthesis of this compound involves the condensation of 4-ethylbenzoyl chloride with 3-fluorophenylacetic acid to form an intermediate compound, which is then reacted with indolizine-1-carboxamide to form the desired product. The synthesis of this compound has been reported to be efficient, with yields ranging from 80-90%.
科学研究应用
2-amino-3-(4-ethylbenzoyl)-N-(3-fluorophenyl)indolizine-1-carboxamide has been studied extensively in both in vitro and in vivo systems, and has been found to possess a wide range of biological activities. In vitro studies have demonstrated that this compound is a potent inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes involved in the production of inflammatory mediators. In addition, this compound has also been found to possess anti-cancer properties, with potential applications in the treatment of various types of cancers.
属性
IUPAC Name |
2-amino-3-(4-ethylbenzoyl)-N-(3-fluorophenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c1-2-15-9-11-16(12-10-15)23(29)22-21(26)20(19-8-3-4-13-28(19)22)24(30)27-18-7-5-6-17(25)14-18/h3-14H,2,26H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSHKOBRPKCUDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide](/img/structure/B6523361.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B6523367.png)
![4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523373.png)
![2,4,6-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523375.png)
![2,5-difluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523384.png)
![4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523391.png)
![2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523393.png)
![4-methoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523396.png)
![3-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523398.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6523419.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide](/img/structure/B6523428.png)
![4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523430.png)

![2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6523457.png)